1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Overview
Description
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a chemical compound with the molecular formula C8H8Cl2N2. It has a molecular weight of 203.07 g/mol . The IUPAC name for this compound is this compound . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydrophthalazine ring, which is a saturated derivative of phthalazine, with two chlorine atoms attached at the 1 and 4 positions . The InChI code for this compound is 1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 203.07 g/mol . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 202.0064537 g/mol . The topological polar surface area is 25.8 Ų . The compound has a complexity of 147 .
Scientific Research Applications
Synthesis and Chemical Properties
Regiocontrolled and Stereoselective Syntheses : Tetrahydrophthalazine derivatives, including 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, have been synthesized using a regio- and stereoselective approach. This method utilizes a 6-endo-trig radical cyclization, resulting in high yields and high diastereoselectivities for the trans-product. The versatility of the tetrahydrophthalazine core is demonstrated through its conversion to other derivatives such as dihydro-phthalazines, phthalazines, or pyrazolo dione derivatives, highlighting its potential in pharmaceutical research (Zhang et al., 2018).
Discovery and Synthesis in Antiproliferative Research : A novel series of 1-allylthio-4-alkylthio-5,6,7,8-tetrahydrophthalazine derivatives were synthesized from maleic anhydride derivatives. These compounds showed antiproliferative activities against breast cancer (MCF-7) and hepatocarcinoma (Hep3B) cells, suggesting their potential as anticancer agents (Park et al., 2015).
Biomedical Applications
Biological Evaluation of Derivatives : Research focused on synthesizing derivatives of 1-hydrazineyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-dihydrophthal-azinone, a compound related to this compound. These derivatives were screened for their antibacterial activity, indicating the potential for pharmaceutical applications in combating bacterial infections (Kadhim et al., 2021).
Coordination Chemistry in Supramolecular Materials : The coordination chemistry of tetrazines, closely related to phthalazines, is characterized by their ability to bridge metal centers and facilitate electron and charge transfer phenomena. This property is particularly valuable in the development of supramolecular materials (Kaim, 2002).
Synthesis Techniques and Potential Applications
Advanced Synthesis Techniques : The synthesis of 1,4-dihydro-1,2,4,5-tetrazines and other related derivatives, through a variety of techniques, highlights the adaptability and potential of these compounds in various fields, including materials science and pharmaceuticals (Rao & Hu, 2005).
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Safety and Hazards
Properties
IUPAC Name |
1,4-dichloro-5,6,7,8-tetrahydrophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFNXIXNWZZRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504666 | |
Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67279-24-7 | |
Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67279-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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